molecular formula C16H24ClNO3 B13780737 Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride CAS No. 85467-77-2

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride

Cat. No.: B13780737
CAS No.: 85467-77-2
M. Wt: 313.82 g/mol
InChI Key: BCEPJLJQGQCNPB-CACIRBSMSA-N
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Description

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a dimethylamino group, and a p-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine under basic conditions.

    Attachment of the p-Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropane intermediate is reacted with p-methoxybenzene in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures.

    Dimethylamino compounds: Compounds containing the dimethylamino group.

    p-Methoxyphenyl compounds: Compounds with the p-methoxyphenyl group.

Uniqueness

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride is unique due to its combination of functional groups and its specific stereochemistry (Z)-configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85467-77-2

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

[(1S,2R)-2-ethoxycarbonyl-2-(4-methoxyphenyl)cyclopropyl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C16H23NO3.ClH/c1-5-20-15(18)16(10-13(16)11-17(2)3)12-6-8-14(19-4)9-7-12;/h6-9,13H,5,10-11H2,1-4H3;1H/t13-,16+;/m1./s1

InChI Key

BCEPJLJQGQCNPB-CACIRBSMSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)OC.[Cl-]

Canonical SMILES

CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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